GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP
Description
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a synthetic glycoside designed to mimic natural glycan structures. It consists of an N-acetylgalactosamine (GalNAc) residue linked via a beta(1-3) bond to galactose (Gal), followed by an alpha(1-4)-linked Gal and a terminal beta(1-4)-linked glucose (Glc) conjugated to a para-nitrophenyl (pNP) group . The pNP moiety acts as a chromogenic/fluorogenic tag, enabling the detection of enzymatic hydrolysis by glycosidases or glycosyltransferases. This compound is widely used to study enzyme kinetics, substrate specificity, and carbohydrate-processing mechanisms in glycobiology .
Properties
IUPAC Name |
N-[(2S,3S,4R,5R,6S)-2-[(2R,3S,4S,5S,6S)-2-[(2S,3R,4R,5S,6S)-6-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26+,27-,28-,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMWVXPGKMCSQE-CUWUVIFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)O[C@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)O[C@@H]4[C@@H](O[C@H]([C@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693692 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134635-03-2 | |
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-alpha-L-allopyranosyl-(1->3)-beta-L-allopyranosyl-(1->4)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate with significant biological activity. Its structural formula is represented as , and it has a molecular weight of approximately 828.72 g/mol. This compound is notable for its potential applications in research, particularly in the fields of glycobiology and enzymology.
| Property | Value |
|---|---|
| Molecular Formula | C32H48N2O23 |
| Molecular Weight | 828.72 g/mol |
| Purity | ≥95% (by HPLC) |
| Storage Temperature | <0 °C |
| Appearance | White to light yellow powder or crystal |
Enzymatic Interactions
Research indicates that this compound serves as a substrate for various glycosidases, particularly β-N-acetylhexosaminidases. These enzymes are crucial for the hydrolysis of glycosidic bonds, leading to the release of monosaccharides. For instance, a study identified a β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica that exhibited optimal activity at pH 6.0 and 50 °C, effectively hydrolyzing this compound .
Case Studies
-
Enzyme Characterization :
- In a study focused on Paraglaciecola hydrolytica, researchers characterized a recombinant enzyme capable of hydrolyzing GalNAc-containing substrates. The enzyme demonstrated specificity towards β-linkages, highlighting the importance of this compound in understanding microbial glycoside hydrolases .
- Substrate Specificity :
Applications in Research
The compound's unique structure allows it to be used as a tool in various biochemical assays, particularly in studies involving glycosylation patterns and enzyme activity. Its ability to mimic natural substrates makes it valuable for:
- Studying Glycosylation : Understanding how sugars are added to proteins and lipids.
- Enzyme Activity Assays : Measuring the activity of specific glycosidases.
- Drug Development : Investigating potential therapeutic targets related to glycan metabolism.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features of GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP
- Sequence : GalNAcβ1-3Galα1-4Galβ1-4Glcβ-pNP.
- Unique Linkages : The beta(1-3) linkage between GalNAc and Gal distinguishes it from common LacNAc (Galβ1-4GlcNAc) or LacdiNAc (GalNAcβ1-4GlcNAc) motifs .
- Terminal pNP : Facilitates enzymatic activity assays via colorimetric detection .
Comparable Compounds
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
- Structure : Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ-pNP.
- Key Difference : Replaces GalNAcβ1-3Gal with Galβ1-3GlcNAc, forming a LacNAc-like motif. This structure is used to study β-galactosidases and β-N-acetylglucosaminidases targeting branched oligosaccharides .
- Applications : Detects enzyme activity in glycoproteins/glycolipids .
Forssman Antigen Tetrasaccharide (FSM4: GalNAcα1-3GalNAcβ1-3Galα1-4Galβ)
- Structure : Terminal GalNAcα1-3GalNAcβ1-3Galα1-4Galβ.
- Key Difference : Contains a terminal α-linked GalNAc and lacks the pNP group. It is a natural antigen recognized by lectins like DBA (Dolichos biflorus agglutinin) .
Cad Ganglioside (GalNAcβ1-4[NeuAcα2-3]Galβ1-3Galβ1-4GlcCer)
- Structure : Includes a sialylated GalNAcβ1-4Gal core.
- Key Difference : A natural glycolipid with a β1-4 linkage between GalNAc and Gal, associated with blood group antigen activity .
Bovine Colostrum Trisaccharide (GalNAcα1-3Galβ1-4Glc)
- Structure : GalNAcα1-3Galβ1-4Glc.
- Key Difference : Features an α1-3 linkage between GalNAc and Gal, contrasting with the β1-3 linkage in the target compound .
Blood Group B Tetrasaccharide (BgB: Galα1-3[Fucα1-2]Galβ1-4GlcNAc) Structure: Includes a fucosylated α1-3-linked Gal. Key Difference: Contains fucose (Fucα1-2) and is involved in blood group specificity, unlike the non-fucosylated target compound .
Functional and Enzymatic Specificity
- Enzyme Specificity : The β1-3 linkage in GalNAcβ1-3Galα1-4Galβ1-4Glcβ-pNP may be targeted by specialized glycosidases, whereas α-linked analogs (e.g., GalNAcα1-3Galβ1-4Glc) are substrates for α-N-acetylgalactosaminidases .
- Role of Fucose : Blood group antigens (e.g., BgB, BgA) incorporate fucose residues, which are absent in the target compound, highlighting divergent biological roles .
Q & A
Q. What experimental protocols are recommended for assessing glycosidase activity using GalNAc beta(1-3)Gal alpha(1-4)Gal beta(1-4)Glc-beta-pNP?
The compound’s terminal p-nitrophenyl (pNP) group enables spectrophotometric detection of enzymatic hydrolysis. A standard protocol involves incubating the compound with target glycosidases (e.g., α-galactosidases or β-galactosidases) in buffered solutions (pH 5.0–7.4) at 37°C. Hydrolysis releases pNP, quantified at 400–410 nm. Controls must include substrate-only and enzyme-only blanks to rule out non-specific activity .
Q. How does the oligosaccharide sequence in this compound model natural glycoconjugates?
The tetrasaccharide mimics terminal motifs of glycosphingolipids (e.g., Gb4) and O-linked glycans. For example, the GalNAcβ(1-3)Gal sequence resembles Forssman antigen precursors, while the Galα(1-4)Galβ(1-4)Glc motif parallels ganglioside cores. This structural mimicry allows researchers to study enzyme-substrate interactions without interference from cellular components .
Q. What are the key considerations for synthesizing or sourcing this compound with high purity?
Synthesis requires regioselective glycosylation to establish β(1-3), α(1-4), and β(1-4) linkages. Analytical methods like HPLC and mass spectrometry are critical for verifying purity. Commercial suppliers often provide certificates of analysis detailing glycosidic linkage confirmation via NMR (e.g., ¹H NMR for anomeric proton signals) .
Advanced Research Questions
Q. How can conflicting data on substrate specificity of galactosidases toward this compound be resolved?
Discrepancies may arise from enzyme isoforms (e.g., β-galactosidases with varying exo/endo activity) or assay conditions (e.g., pH, metal ions). For example, Marinomonas β-galactosidase hydrolyzes Galβ(1-4)GlcNAc but not Galβ(1-3)GalNAc, suggesting steric or electronic constraints at the active site. Kinetic assays (Km, Vmax) and structural modeling (docking simulations) are recommended to clarify specificity .
Q. What advanced techniques are used to validate the structural integrity of this compound in enzyme interaction studies?
Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) NMR can map inter-residue interactions, confirming glycosidic bond orientations. For example, NOESY cross-peaks between GalNAc H1 and Gal H3 protons validate the β(1-3) linkage. Mass spectrometry (MALDI-TOF) further confirms molecular weight and fragmentation patterns .
Q. How does this compound aid in distinguishing between glycosyltransferase and glycosidase mechanisms in glycan remodeling?
The pNP group blocks reducing-end modifications, making the compound ideal for studying hydrolytic (glycosidase) rather than elongative (glycosyltransferase) activity. To investigate transferases, the compound can be modified by replacing pNP with an acceptor sugar (e.g., GlcNAc) in chemoenzymatic synthesis .
Q. What strategies are employed to address low signal-to-noise ratios in kinetic assays with this compound?
Fluorescent derivatives (e.g., replacing pNP with 4-methylumbelliferone) enhance sensitivity. Alternatively, coupling assays with secondary enzymes (e.g., glucose oxidase for Glc detection) amplify signals. Buffer optimization (e.g., adding BSA to stabilize enzymes) and high-purity substrates reduce background noise .
Data Interpretation and Contradictions
Q. Why might this compound show variable activity in lectin-binding assays compared to natural glycans?
Lectins like Wisteria floribunda agglutinin recognize specific epitopes (e.g., terminal GalNAcβ(1-4)GlcNAc). The absence of natural glycoconjugate context (e.g., protein or lipid anchors) in the synthetic compound may reduce binding avidity. Surface plasmon resonance (SPR) can quantify affinity differences .
Q. How to reconcile discrepancies in enzymatic hydrolysis rates between this compound and structurally similar analogs?
Q. What databases or tools are recommended for annotating glycan structures derived from this compound?
Use GlyTouCan for glycan structure registration and UniCarb-DB for spectral reference data. Software like GlycoWorkbench assists in interpreting MS/MS fragmentation patterns, critical for confirming glycosidic linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
